molecular formula C20H21N5 B2535356 2-Methyl-4-(4-phenylpiperazin-1-yl)-6-(pyridin-2-yl)pyrimidine CAS No. 1260948-74-0

2-Methyl-4-(4-phenylpiperazin-1-yl)-6-(pyridin-2-yl)pyrimidine

Cat. No. B2535356
CAS RN: 1260948-74-0
M. Wt: 331.423
InChI Key: QBJFKWHJAYROSP-UHFFFAOYSA-N
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Description

These derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .


Synthesis Analysis

The derivatives were synthesized and screened for their in vitro cytotoxic activity .


Molecular Structure Analysis

The molecular structure analysis was not specifically mentioned in the available resources .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives were not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of these derivatives were not detailed in the available resources .

Mechanism of Action

Among all the synthesized analogues, compound 10ec displayed the highest cytotoxicity with the IC 50 value of 0.99 ± 0.01 μM towards BT-474 cancer cell line . It was also evaluated for its tubulin polymerization inhibition study .

Safety and Hazards

The safety and hazards associated with these derivatives were not detailed in the available resources .

Future Directions

The future directions for the research on these derivatives were not detailed in the available resources .

properties

IUPAC Name

2-methyl-4-(4-phenylpiperazin-1-yl)-6-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5/c1-16-22-19(18-9-5-6-10-21-18)15-20(23-16)25-13-11-24(12-14-25)17-7-3-2-4-8-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJFKWHJAYROSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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